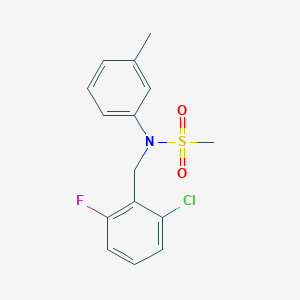

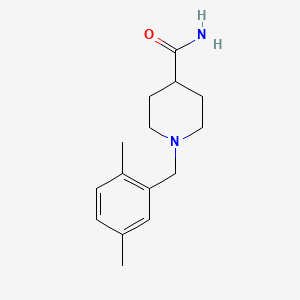

N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a crucial role in regulating ion transport across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to inhibit CFTR channel activity, making it a valuable tool for studying the function of this protein.

Mécanisme D'action

N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide acts as a competitive inhibitor of CFTR channel activity. It binds to the cytoplasmic side of the CFTR protein and prevents the opening of the chloride channel. This inhibition can be reversed by removing the inhibitor from the system, allowing for the study of the effects of CFTR channel activity on cellular processes.

Biochemical and Physiological Effects

N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR channel activity, it has been shown to reduce the secretion of mucus in the airways of cystic fibrosis patients. It has also been shown to reduce the production of pro-inflammatory cytokines in response to bacterial infection, suggesting a potential role in the treatment of cystic fibrosis-related lung inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It is also highly specific for CFTR channel activity, allowing for the study of this protein in isolation. However, N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide does have some limitations. It is not effective in all CFTR mutations, and its long-term effects on cellular processes are not fully understood.

Orientations Futures

There are a number of future directions for research involving N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide. One area of interest is the development of more specific inhibitors of CFTR channel activity that can target specific mutations associated with cystic fibrosis. Another area of interest is the study of the long-term effects of CFTR inhibition on cellular processes, including the potential for off-target effects. Overall, N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide is a valuable tool for studying the function of CFTR and its role in cystic fibrosis, and its use in research is likely to continue to expand in the future.

Méthodes De Synthèse

N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluorobenzylamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Applications De Recherche Scientifique

N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has been used extensively in scientific research to study the function of CFTR and its role in cystic fibrosis. It has been shown to inhibit CFTR channel activity in a dose-dependent manner, with higher concentrations leading to greater inhibition. This inhibition can be used to study the effects of CFTR dysfunction on cellular processes such as ion transport and mucus secretion.

Propriétés

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO2S/c1-11-5-3-6-12(9-11)18(21(2,19)20)10-13-14(16)7-4-8-15(13)17/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBUHAIUXIZYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)

![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)